molecular formula C13H16N2O2 B11522461 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- CAS No. 120337-25-9

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-

Cat. No.: B11522461
CAS No.: 120337-25-9
M. Wt: 232.28 g/mol
InChI Key: TXADLQYXCCOWCB-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- is a derivative of the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- typically involves the acylation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One common method includes the use of trifluoroacetic acid anhydride in an organic solvent, followed by bromination with bromine in a mixture of acetic acid and concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the aromatic ring can yield mono- or dibromo-substituted derivatives .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its psychoactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- involves its interaction with specific molecular targets and pathways. Upon photoexcitation to the S1 state, the compound undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) process. The molecule then tends to rotate around the C–C bond until it encounters keto conical intersections, from which it can easily decay to the ground state .

Comparison with Similar Compounds

Properties

CAS No.

120337-25-9

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-acetyl-5-ethyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C13H16N2O2/c1-3-14-11-6-4-5-7-12(11)15(10(2)16)9-8-13(14)17/h4-7H,3,8-9H2,1-2H3

InChI Key

TXADLQYXCCOWCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

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